4-Chloro-3-nitrobenzene-1,2-diamine
Description
Significance of Aromatic Diamines in Contemporary Organic Synthesis
Aromatic diamines are crucial intermediates in the production of a vast range of organic materials. wikipedia.orgyoutube.com They serve as key monomers in the synthesis of polyamides, polyimides, and polyureas, polymers known for their exceptional thermal stability and mechanical strength. wikipedia.org Furthermore, these compounds are integral to the manufacturing of dyes, pigments, pharmaceuticals, and agricultural chemicals. youtube.comwho.int The presence of two amino groups allows for the construction of heterocyclic systems and the introduction of diverse functionalities, making them indispensable tools for the synthetic organic chemist. Vicinal diamines, where the amino groups are on adjacent carbon atoms, are particularly important motifs in biologically active molecules and are used as ligands in transition-metal catalysis. nih.gov
Unique Structural Features and Reactivity Potential of Halogenated Nitro-Benzenediamines
Halogenated nitro-benzenediamines, such as 4-Chloro-3-nitrobenzene-1,2-diamine, possess a unique combination of functional groups that dictate their reactivity. The benzene (B151609) ring is substituted with two amino groups (-NH2), a chloro group (-Cl), and a nitro group (-NO2). The nitro group is strongly electron-withdrawing, which significantly influences the electron density of the aromatic ring. quora.comquora.com This electron-withdrawing nature deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. quora.comnih.govwikipedia.org
The presence of the halogen atom, in this case, chlorine, further modifies the reactivity. While halogens are also electron-withdrawing through the inductive effect, they can donate electron density through resonance. quora.com In halogenated nitrobenzenes, the interplay between the nitro group and the halogen determines the site of nucleophilic attack. nih.govresearchgate.net The amino groups, being electron-donating, can also influence the regioselectivity of reactions. The combination of these groups makes halogenated nitro-benzenediamines valuable precursors for synthesizing a variety of heterocyclic compounds and other complex organic molecules.
Overview of Academic Research Domains Pertaining to this compound
Academic research involving this compound primarily focuses on its utility as a synthetic intermediate. Its structural features make it a valuable starting material for the synthesis of various heterocyclic compounds. For instance, it can be used to prepare substituted benzimidazoles, quinoxalines, and other fused-ring systems that are of interest in medicinal chemistry and materials science.
Research has explored its role in the development of novel dyes and pigments, leveraging the chromophoric properties imparted by the nitro and amino groups. Furthermore, its potential as a building block for creating new materials with specific electronic or optical properties is an area of active investigation. The reactivity of the chloro, nitro, and amino functionalities allows for a wide range of chemical transformations, making it a versatile tool for academic exploration in synthetic organic chemistry.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| CAS Number | 144729-44-2 |
| Molecular Formula | C6H6ClN3O2 |
| Molecular Weight | 187.58 g/mol nih.gov |
| IUPAC Name | This compound |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-nitrobenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIUWWQDSMTIFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)N)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395745 | |
| Record name | 4-chloro-3-nitro-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144729-44-2 | |
| Record name | 4-chloro-3-nitro-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Preparations
Convergent and Linear Synthesis Strategies for 4-Chloro-3-nitrobenzene-1,2-diamine
Both linear and convergent strategies can be conceptualized for the synthesis of this compound, each involving carefully orchestrated reaction sequences.
Reductive pathways are a cornerstone in the synthesis of aromatic amines. For this compound, this typically involves the selective reduction of a nitro group on a precursor that already contains the necessary carbon-nitrogen and carbon-chlorine bonds.
A primary strategy involves the partial reduction of a dinitro precursor, such as 4-chloro-2,3-dinitroaniline. The selective reduction of one nitro group in the presence of another is a well-established, albeit challenging, transformation. Reagents like sodium sulfide (B99878) (in the Zinin reduction), sodium hydrosulfide, or catalytic hydrogenation under controlled conditions can achieve this selectivity. The choice of reducing agent and reaction conditions is critical to preferentially reduce one nitro group—often the one that is more sterically accessible or electronically activated—while leaving the other intact.
Furthermore, novel biological or biocatalytic reductive pathways have been explored for related compounds. For instance, bacterial strains such as Comamonas sp. have been shown to possess nitroreductase enzymes that can partially reduce chloronitrobenzenes. nih.gov These enzymatic systems can offer high selectivity under mild conditions, representing a potential green chemistry approach to forming the amino group.
Linear syntheses starting from simpler aromatic compounds are common. The success of these multi-step sequences hinges on the correct ordering of reactions, governed by the directing effects of the substituents introduced at each stage. libretexts.org
A plausible multi-step synthesis for this compound can be designed as follows:
Nitration of Chlorobenzene (B131634): The synthesis can begin with the nitration of chlorobenzene using a mixture of nitric and sulfuric acids. This reaction yields a mixture of isomers, with 4-chloronitrobenzene and 2-chloronitrobenzene being the major products. nih.gov The 4-chloronitrobenzene is the required starting material for the subsequent step.
Second Nitration: The 4-chloronitrobenzene is subjected to a second nitration. The existing chloro (ortho-, para-directing) and nitro (meta-directing) groups will direct the incoming nitro group to the position 2, yielding 1-chloro-2,4-dinitrobenzene (B32670).
Partial Reduction: The resulting 1-chloro-2,4-dinitrobenzene can then be selectively reduced. The nitro group at position 2 is often more sterically hindered, but electronic effects also play a role. Using a controlled reducing agent like stannous chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation can preferentially reduce the nitro group at position 4 to yield 4-chloro-3-nitroaniline (B51477).
Amine Protection and Third Nitration: To introduce the final amino group at the correct position, the existing amino group in 4-chloro-3-nitroaniline is first protected, for example, through acetylation with acetyl chloride to form 4-chloro-3-nitroacetanilide. wikipedia.org This protected intermediate is then nitrated. The acetamido group is a strong ortho-, para-director, guiding the new nitro group to position 2, resulting in 2,3-dinitro-4-chloroacetanilide.
Final Reduction and Deprotection: The final steps involve the hydrolysis of the acetamido protecting group, followed by the selective reduction of the nitro group at position 2 to furnish the target molecule, this compound.
This linear approach, while lengthy, allows for controlled installation of each functional group by leveraging established principles of electrophilic aromatic substitution and functional group manipulation. libretexts.orglumenlearning.com
Rearrangement reactions offer more advanced, and often elegant, pathways to substituted anilines. The Bamberger rearrangement, for instance, involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to form p-aminophenols. nih.gov
In a relevant context, the biodegradation of 1-chloro-4-nitrobenzene (B41953) has been shown to proceed through a partial reduction to N-(4-chlorophenyl)hydroxylamine, which then undergoes a Bamberger-like rearrangement to form 2-amino-5-chlorophenol. nih.gov While this does not directly yield the target diamine, it demonstrates the principle of forming an amino-substituted ring through rearrangement of a hydroxylamine (B1172632) intermediate. Theoretical studies suggest that in the presence of chloride ions, such rearrangements can also produce chloro-anilines. nih.govbeilstein-journals.org
More contemporary "domino rearrangement" reactions have been developed to efficiently synthesize multi-substituted anilines from N-methoxyaniline precursors using copper catalysts, highlighting the potential for novel rearrangement strategies in this field. eurekalert.org
Optimization of Reaction Conditions and Enhancement of Synthetic Efficiency
The efficiency of any synthetic route is critically dependent on the optimization of reaction conditions. This includes the choice of catalyst, solvent, temperature, and reactant stoichiometry. For the synthesis of this compound, the reduction steps are particularly crucial for optimization to maximize yield and selectivity.
Research on the reduction of related compounds, such as 1-chloro-4-nitrobenzene, provides valuable insights. For example, the use of half-sandwich ruthenium(II) complexes as catalysts for transfer hydrogenation has been studied. The efficiency of the reduction can be fine-tuned by modifying the ligand structure on the metal complex and by optimizing the base and solvent system.
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|---|
| 1a (1.0) | KOH | Isopropanol | 80 | 5 | 99 |
| 1a (1.0) | NaOH | Isopropanol | 80 | 5 | 98 |
| 1a (1.0) | KOtBu | Isopropanol | 80 | 5 | 99 |
| 1a (1.0) | KOH | Methanol | 80 | 5 | 85 |
| 1a (1.0) | KOH | Ethanol | 80 | 5 | 92 |
| 1a (0.5) | KOH | Isopropanol | 80 | 5 | 90 |
Data derived from studies on the reduction of a related chloronitrobenzene substrate, illustrating principles of optimization. researchgate.net
Similarly, in multi-step syntheses, each step must be optimized. For nitration and chlorosulfonation reactions, controlling the temperature and the molar ratio of reactants is key to achieving high yields and preventing runaway reactions or the formation of unwanted byproducts. polimi.itgoogle.com For instance, the chlorsulfonation of ortho-chloro-nitrobenzene is performed by gradually increasing the temperature from 100°C to 130°C to ensure a complete and safe reaction. google.com
Mechanistic Investigations of Synthetic Transformations
Understanding the reaction mechanisms is fundamental to controlling the outcome of the synthesis.
Nitration: The mechanism of electrophilic aromatic nitration involves the formation of the highly reactive nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst like sulfuric acid. The nitronium ion then attacks the electron-rich benzene (B151609) ring. The regioselectivity is dictated by the existing substituents. Deactivating, meta-directing groups like -NO₂ and activating, ortho-, para-directing groups like -Cl and -NHCOCH₃ must be considered to predict the position of substitution. polimi.it
Reduction of Nitro Groups: The catalytic reduction of a nitro group on a metal surface (e.g., Pd, Pt, Ni) typically involves the adsorbtion of the nitro compound and hydrogen onto the catalyst surface. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine. The selectivity in partial reductions often arises from the differential reactivity or steric hindrance of the nitro groups, allowing for controlled interruption of the reduction process.
Bamberger Rearrangement: The mechanism of the Bamberger rearrangement has been a subject of detailed study. It is generally accepted to be an intermolecular process. nih.gov In an acidic medium, the N-phenylhydroxylamine is protonated, followed by the elimination of a water molecule. This generates a highly reactive intermediate, which has been described as having nitrenium ion character or existing as an aniline (B41778) dication-like transition state. nih.govbeilstein-journals.org This intermediate is then rapidly attacked by a nucleophile from the solvent (like water or chloride ions) at the ortho or para position to yield the final rearranged product. beilstein-journals.org
Comprehensive Chemical Reactivity and Transformation Studies
Reactions Involving the Amino Functionalities
The two amino groups in the 1 and 2 positions are the primary sites for a variety of chemical transformations. Their nucleophilicity allows them to readily participate in reactions such as oxidation, condensation, acylation, and sulfonamidation. The presence of the adjacent nitro and chloro groups modulates the reactivity of these amines.
The oxidation of aromatic amines can lead to a variety of products, including nitroso, azo, and azoxy compounds, depending on the oxidant and reaction conditions. For phenylenediamines, these reactions can be complex, often leading to polymerization or the formation of quinone-diimines. While specific studies on the controlled oxidation of the amino groups in 4-chloro-3-nitrobenzene-1,2-diamine are not extensively documented, general principles of aniline (B41778) oxidation suggest that strong oxidizing agents would likely lead to complex mixtures or degradation of the starting material. The primary focus in the literature is typically on the reduction of the nitro group rather than the oxidation of the already present amino functionalities.
Conversely, the reduction of the amino groups is not a common transformation as they are already in a reduced state. Further reduction is not chemically feasible under standard conditions.
The adjacent amino groups of this compound make it an ideal substrate for condensation reactions with 1,2-dicarbonyl compounds to form quinoxalines, a class of heterocyclic compounds with significant biological activities. nih.govsapub.orgresearchgate.net This reaction, known as the Phillips-Beirut reaction, is a cornerstone of quinoxaline (B1680401) synthesis. nih.gov The general mechanism involves the initial formation of a Schiff base (imine) between one amino group and one carbonyl group, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazine (B50134) ring fused to the benzene (B151609) core.
Similarly, condensation with aldehydes or carboxylic acids (and their derivatives) can lead to the formation of benzimidazoles. chim.it The reaction with an aldehyde first forms a Schiff base which then undergoes cyclization and oxidation to yield the benzimidazole (B57391) ring system. chim.it
Table 1: Condensation Reactions of o-Phenylenediamines
| Reactant | Product Type | General Conditions | Reference |
| 1,2-Dicarbonyl compounds (e.g., glyoxal (B1671930), biacetyl) | Quinoxalines | Acid or metal catalysis (e.g., CuSO₄, Ni-nanoparticles), often at room temperature or with heating. sapub.orgchim.it | sapub.orgchim.it |
| Aldehydes (e.g., benzaldehyde) | Benzimidazoles | Catalytic (e.g., nano-Fe₂O₃) or thermal conditions, sometimes involving an oxidative step. chim.it | chim.it |
| α-Ketoacids | Quinoxalinones | Reaction in a suitable solvent like ethanol, often with heating. sapub.org | sapub.org |
These condensation reactions are highly efficient and provide a modular approach to synthesizing a diverse library of heterocyclic compounds, leveraging the diamino functionality of the title compound.
The amino groups of this compound can be readily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. For instance, the acylation of the closely related 4-chloro-3-nitroaniline (B51477) with succinic anhydride (B1165640) yields N-(4-chloro-3-nitro-phenyl)succinamic acid. nih.gov This reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the anhydride. For this compound, mono- or di-acylation is possible depending on the stoichiometry of the acylating agent. Acylation is often used as a method to protect the amine functionality or to modify the electronic properties of the molecule. masterorganicchemistry.com
Sulfonamidation involves the reaction of the diamine with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base to yield a sulfonamide. This reaction is analogous to acylation. The resulting sulfonamides are important structural motifs in medicinal chemistry. The synthesis of the related 4-chloro-3-nitrobenzenesulfonamide (B1329391) highlights the utility of these reactions. nih.gov
Reactivity of the Nitro Substituent
The nitro group is a powerful electron-withdrawing group that profoundly influences the chemical behavior of the aromatic ring and is itself a site of important chemical transformations.
The reduction of the nitro group to an amine is one of the most significant reactions for this class of compounds, as it provides a route to triaminobenzene derivatives, which are valuable building blocks. A variety of reagents can be employed for this transformation. wikipedia.orgorganic-chemistry.org The key challenge is achieving chemoselectivity, reducing the nitro group without affecting the chloro substituent.
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is a highly efficient method. masterorganicchemistry.comwikipedia.org However, care must be taken to avoid reductive dehalogenation (loss of the chlorine atom), which can be a side reaction, especially with Pd/C.
Metal/Acid Systems: Reagents such as iron (Fe) in acetic acid or hydrochloric acid (HCl), and tin (Sn) or tin(II) chloride (SnCl₂) in HCl are classic and effective methods for nitro group reduction. masterorganicchemistry.comwikipedia.org These methods are generally tolerant of aryl halides.
Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can also be used, sometimes offering selectivity in molecules with multiple reducible groups. wikipedia.org
Table 2: Common Reagents for Nitro Group Reduction
| Reagent System | Key Features | Reference |
| H₂ / Pd/C or Raney Ni | High efficiency; risk of dehalogenation with Pd/C. | masterorganicchemistry.comwikipedia.org |
| Fe / HCl or CH₃COOH | Cost-effective and tolerant of many functional groups. | wikipedia.org |
| SnCl₂ / HCl | Mild conditions, good for sensitive substrates. | wikipedia.org |
| NaBH₄ / Catalyst | Requires a catalyst (e.g., Ni(PPh₃)₄) as NaBH₄ alone does not reduce nitro groups. | nih.gov |
The choice of reducing agent depends on the desired selectivity and the presence of other functional groups in the molecule.
The nitro group exerts a strong electron-withdrawing effect on the benzene ring through both inductive (-I) and resonance (-M) effects. This deactivates the ring towards electrophilic aromatic substitution. Conversely, and more importantly for this compound, it strongly activates the ring for nucleophilic aromatic substitution (SNA_r). wikipedia.orgblogspot.com
The electron density of the ring is significantly reduced, particularly at the positions ortho and para to the nitro group. In this compound, the chlorine atom is ortho to the nitro group. This positioning makes the carbon atom to which the chlorine is attached highly electrophilic and susceptible to attack by nucleophiles. The presence of the electron-donating amino groups (by resonance, +M) counteracts this effect to some extent, but the powerful influence of the nitro group generally dominates, facilitating the displacement of the chloro substituent by strong nucleophiles. wikipedia.org The stability of the intermediate Meisenheimer complex, formed during the SNA_r reaction, is enhanced by the delocalization of the negative charge onto the oxygen atoms of the nitro group. blogspot.com
Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position
Nucleophilic aromatic substitution (SNAr) is a critical reaction for this compound. The presence of a strong electron-withdrawing nitro group ortho and para to the chlorine atom activates the aromatic ring for nucleophilic attack. wikipedia.orgmasterorganicchemistry.com This activation facilitates the displacement of the chloro group by a variety of nucleophiles.
Substrate Reactivity and Specificity with Various Nucleophiles
The reactivity of this compound in SNAr reactions is significantly influenced by the nature of the attacking nucleophile. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The stability of this complex is enhanced by the electron-withdrawing nitro group, which delocalizes the negative charge through resonance. libretexts.orgyoutube.com
The presence of electron-withdrawing groups is crucial for activating the ring towards nucleophilic attack. masterorganicchemistry.com The reaction is generally favorable with strong nucleophiles. For instance, in the synthesis of quinoxaline sulfonamide derivatives, the electrophilic center of chlorosulfonic acid is attacked by a diphenyl quinoxaline to form an intermediate sulfonyl chloride, which then reacts with primary amines. mdpi.com While specific studies detailing a wide range of nucleophiles with this compound are not extensively documented in the provided results, the general principles of SNAr suggest that nucleophiles such as alkoxides, amines, and thiolates would readily displace the chloro substituent.
The table below summarizes the expected reactivity with common nucleophiles based on established SNAr principles.
| Nucleophile | Product Type | Expected Reactivity |
| Alkoxides (RO⁻) | Aryl ether | High |
| Amines (RNH₂) | Substituted aniline | High |
| Thiolates (RS⁻) | Aryl thioether | High |
| Azides (N₃⁻) | Aryl azide | Moderate to High |
| Cyanides (CN⁻) | Benzonitrile | Moderate |
Kinetic and Thermodynamic Parameters of SNAr Processes
Intramolecular Cyclization Reactions and Heterocyclic Ring Formation
This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds due to the presence of two adjacent amino groups. These groups can readily undergo condensation reactions with dicarbonyl compounds or their equivalents to form fused ring systems.
Synthesis of Benzimidazoles and Quinoxalines
Benzimidazoles: The condensation of o-phenylenediamines with aldehydes is a common method for synthesizing benzimidazoles. rsc.org this compound can serve as the diamine component in this reaction. The process involves the reaction with various substituted aromatic aldehydes, often facilitated by an oxidative reagent like sodium metabisulfite (B1197395) or catalyzed by acids. nih.gov Microwave-assisted methods have been shown to increase reaction yields and significantly reduce reaction times compared to conventional heating. nih.govjchemrev.com For example, a study on the synthesis of N-substituted 6-chloro-1H-benzimidazole derivatives utilized 4-chloro-o-phenylenediamine as a starting material, which was condensed with various aromatic aldehydes. nih.gov
Quinoxalines: Quinoxalines are synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov This reaction is a cornerstone for creating the quinoxaline scaffold. encyclopedia.pub Various catalytic systems, including zinc triflate and solid acid catalysts, have been employed to promote this cyclization, often under mild, green conditions. encyclopedia.pub While direct examples using this compound are not specified in the search results, its structural similarity to other o-phenylenediamines suggests its utility in this synthesis. The reaction typically proceeds with high yields. rsc.org
The table below shows examples of reagents used for the synthesis of these heterocycles from o-phenylenediamines.
| Heterocycle | Reagent | Catalyst/Conditions |
| Benzimidazole | Aromatic Aldehydes | Sodium Metabisulfite, Microwave nih.gov |
| Benzimidazole | Carboxylic Acids | Microwave, no catalyst jchemrev.com |
| Quinoxaline | 1,2-Diketones | Choline Chloride/Water rsc.org |
| Quinoxaline | α-Hydroxy Ketones | Iodine, DMSO encyclopedia.pub |
Exploration of Fused Heterocyclic Systems
The versatile reactivity of the diamine and nitro functionalities in this compound allows for its use in the synthesis of more complex, fused heterocyclic systems. For example, after the initial formation of a benzimidazole or quinoxaline ring, the remaining chloro and nitro groups can undergo further transformations. The nitro group can be reduced to an amino group, providing another site for cyclization or substitution. The chloro group can be displaced via SNAr reactions to introduce new functionalities or build additional rings. This sequential reactivity is a powerful strategy for constructing polycyclic molecules with potential applications in medicinal chemistry and materials science.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (EAS) on the this compound ring is generally disfavored due to the presence of multiple deactivating groups. libretexts.org The two amino groups are strongly activating, ortho-, para-directing groups. libretexts.orgyoutube.com Conversely, the nitro group is a powerful deactivating, meta-directing group, and the chloro group is a deactivating, ortho-, para-director. uci.edu
Derivatization, Functionalization, and Complex Formation
Synthesis and Structural Elucidation of Novel Derivatives
The functional groups on the 4-Chloro-3-nitrobenzene-1,2-diamine scaffold enable the synthesis of a wide range of derivatives through reactions targeting the amino moieties. These transformations yield compounds with extended molecular frameworks and potential for various applications.
Sulfonamides are a significant class of compounds in medicinal and materials chemistry. The synthesis of sulfonamide derivatives from this compound can be achieved by reacting one or both of the amino groups with various sulfonyl chlorides. For instance, the reaction with toluene-4-sulfonyl chloride in the presence of a base like triethylamine (B128534) can yield mono- or di-sulfonated products. The general procedure involves the dropwise addition of the sulfonyl chloride to a solution of the diamine in a suitable solvent, such as dry benzene (B151609), followed by refluxing the mixture.
The synthesis of related compounds like 4-chloro-3-nitrobenzenesulfonamide (B1329391) often starts from 2-chloronitrobenzene and chlorosulfonic acid, followed by amination. chemicalbook.comgoogle.com However, derivatizing this compound directly offers a pathway to more complex structures. The resulting sulfonamides are typically characterized by spectroscopic methods such as FT-IR, which shows characteristic absorption bands for the SO₂ group (around 1355-1160 cm⁻¹) and the N-H bond, and by ¹H-NMR spectroscopy.
Table 1: Synthetic Data for Sulfonamide Derivatives
| Starting Material | Reagent | Product | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| N-(4-aminophenyl)-4-methylbenzenesulfonamide | Diazotization, then NaN₃ | N-(4-azidophenyl)-4-methylbenzenesulfonamide | 84 | 290-292 |
| Toluene-4-sulfonyl chloride | 1,4-phenylene diamine | N-(4-aminophenyl)-4-methylbenzenesulfonamide | 88 | 182-184 |
This table presents data for analogous sulfonamide synthesis to illustrate typical reaction outcomes.
Bis-acyl-thiourea derivatives are known for their interesting chemical properties and biological activities. The synthesis of such derivatives using a diamine scaffold involves a two-step, one-pot reaction. mdpi.comnih.gov This process begins with the conversion of a substituted acid chloride into the corresponding acyl isothiocyanate by reacting it with potassium thiocyanate (B1210189) (KSCN) in a solvent like acetone. mdpi.com Subsequently, the in situ generated isothiocyanate reacts with both amino groups of a diamine, such as 4-nitrobenzene-1,2-diamine, to afford the bis-acyl-thiourea product. mdpi.comresearchgate.net This methodology is applicable to this compound.
The reactions are typically high-yielding (73-89%). mdpi.com Structural confirmation of the synthesized compounds is achieved through comprehensive spectroscopic analysis, including FT-IR, ¹H-NMR, and ¹³C-NMR. nih.gov
Table 2: Examples of Synthesized Bis-Acyl-Thiourea Derivatives from 4-Nitrobenzene-1,2-diamine
| Derivative Name | Acyl Chloride Precursor | Yield (%) |
|---|---|---|
| N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))bis(2,4-dichlorobenzamide) (UP-1) | 2,4-dichlorobenzoyl chloride | 73-89 |
| N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))diheptanamide (UP-2) | Heptanoyl chloride | 73-89 |
| N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))dibutannamide (UP-3) | Butanoyl chloride | 73-89 |
Data is based on the synthesis using 4-nitrobenzene-1,2-diamine as a model compound. mdpi.comnih.gov
The 1,2-diamine functionality is a classic precursor for the synthesis of various nitrogen-containing heterocyclic compounds. wikipedia.org One of the most common reactions is the condensation with aldehydes or ketones to form imidazole (B134444) derivatives. The first synthesis of imidazole itself involved the reaction of glyoxal (B1671930) and formaldehyde (B43269) with ammonia (B1221849). nih.gov A similar principle, known as the Debus-Radiszewski synthesis, can be applied by reacting this compound with a dicarbonyl compound in the presence of ammonia or an aldehyde. uobasrah.edu.iqnih.gov
Furthermore, condensation with α-dicarbonyl compounds (like benzil) leads to the formation of quinoxaline (B1680401) derivatives. The reaction of 1,2-diamines with carboxylic acids or their derivatives can yield benzimidazoles. uobasrah.edu.iq Other heterocyclic systems, such as 1,2,4-triazoles, can also be synthesized from related diamine precursors. nih.govresearchgate.net These reactions significantly expand the chemical space accessible from this compound, creating a variety of fused and non-fused heterocyclic systems.
Coordination Chemistry: Ligand Behavior in Metal Complexation
The derivatives of this compound, particularly Schiff bases, are excellent ligands for coordinating with a wide range of transition metals. The resulting metal complexes often exhibit interesting structural, electronic, and magnetic properties.
Salen-type ligands are tetradentate Schiff bases typically formed by the condensation of a diamine with two equivalents of a salicylaldehyde (B1680747) derivative. thieme-connect.de Using this compound or its derivatives as the diamine component allows for the synthesis of a specific class of these ligands. The reaction involves mixing the diamine with the substituted salicylaldehyde in a suitable solvent, often with refluxing, to drive the formation of the di-imine product.
These Schiff base ligands can then be used to form stable complexes with various transition metal ions, such as Mn(II), Fe(II), Co(II), and Ni(II). researchgate.net The synthesis of the metal complex is typically achieved by reacting the Schiff base ligand with a metal salt (e.g., chloride or acetate) in an alcoholic solution. researchgate.net The resulting complexes often possess an octahedral geometry. researchgate.net
The structural and physical properties of transition metal complexes derived from this compound-based ligands are investigated using a suite of analytical techniques. Elemental analysis provides the stoichiometric ratio of the metal to the ligand. researchgate.netcu.edu.eg
Spectroscopic methods are crucial for structural elucidation.
FT-IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. This is often evidenced by a shift in the frequency of the C=N (azomethine) stretching vibration and the appearance of new bands in the far-IR region corresponding to metal-nitrogen (M-N) bonds. hspublishing.org
UV-Visible spectroscopy provides information about the electronic transitions within the complex and helps in proposing the geometry (e.g., octahedral, tetrahedral, or square planar). researchgate.net
¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes in solution. researchgate.net
Magnetic susceptibility measurements are employed to determine the magnetic moment of paramagnetic complexes, which helps in deducing the geometry and the spin state of the central metal ion. researchgate.netmpg.de
Through these characterization methods, the coordination behavior of the ligands and the resulting geometries of the metal complexes can be thoroughly established. For example, studies on related Schiff base complexes have proposed octahedral geometries for Mn(II), Fe(II), Co(II), and Ni(II) complexes. researchgate.netcu.edu.eg
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-(4-azidophenyl)-4-methylbenzenesulfonamide |
| N-(4-aminophenyl)-4-methylbenzenesulfonamide |
| Toluene-4-sulfonyl chloride |
| 1,4-phenylene diamine |
| 4-chloro-3-nitrobenzenesulfonamide |
| 2-chloronitrobenzene |
| Chlorosulfonic acid |
| N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))bis(2,4-dichlorobenzamide) |
| N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))diheptanamide |
| N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))dibutannamide |
| 4-Nitrobenzene-1,2-diamine |
| 2,4-dichlorobenzoyl chloride |
| Heptanoyl chloride |
| Butanoyl chloride |
| Potassium thiocyanate |
| Glyoxal |
| Formaldehyde |
| Benzil |
| Quinoxaline |
| Benzimidazole (B57391) |
| 1,2,4-triazole |
| Salicylaldehyde |
| Manganese |
| Iron |
| Cobalt |
Elucidation of Structure-Reactivity and Structure-Property Relationships in Derivatized Compounds
The reactivity of the this compound core structure and the properties of its subsequent derivatives are intrinsically linked to the electronic and steric effects of its substituent groups: the chloro, nitro, and vicinal diamine moieties. The interplay of these groups on the benzene ring governs the molecule's chemical behavior and dictates the characteristics of the compounds formed from it.
The arrangement of the electron-withdrawing nitro group and the chloro group, combined with the electron-donating amino groups, creates a complex electronic environment on the aromatic ring. Specifically, the ortho-diamine configuration is highly significant as it predisposes the molecule to cyclization reactions, a common strategy for forming heterocyclic derivatives. The reactivity is also influenced by the electron-withdrawing nature of the nitro group, which makes the ring electron-deficient.
Research into related structures provides insight into the structure-property relationships of derivatives. For instance, derivatization of the closely related 4-chloro-3-nitrobenzoic acid into metal complexes has been shown to yield compounds with significant biological activity. Two novel copper(II) complexes, [Cu(ncba)4(phen)] (Complex 1) and [Cu(ncba)4(bpy)] (Complex 2), were synthesized using 4-chloro-3-nitrobenzoic acid as the primary ligand. mdpi.com
Structural analysis through single-crystal X-ray diffraction revealed that both complexes crystallize in the monoclinic system with a C2/c space group. The central Cu(II) ion in both complexes is hexacoordinated. mdpi.com The specific coordination environment is crucial for their interaction with biological macromolecules. Studies on their interaction with calf thymus DNA (CT-DNA) indicated an intercalative binding mode for both complexes. Furthermore, they were found to quench the fluorescence of human serum albumin (HSA) through a static mechanism. mdpi.com
The table below summarizes key data for these illustrative copper(II) derivatives.
| Property | Complex 1: [Cu(ncba)4(phen)] | Complex 2: [Cu(ncba)4(bpy)] |
| Molecular Formula | C40H20Cl4CuN6O16 | C38H20Cl4CuN6O16 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | C2/c |
| Coordination Center | Hexacoordinated Cu(II) | Hexacoordinated Cu(II) |
| Interaction with DNA | Intercalative binding | Intercalative binding |
| Biological Activity | Significant antiproliferative effects; induces apoptosis. mdpi.com | Significant antiproliferative effects; induces apoptosis. mdpi.com |
In related nitro-substituted aromatic diamines, the protonation site in the formation of hydrohalide salts is determined by the electronic influence of the nitro group. In 4-nitrobenzene-1,2-diamine, the amine group meta to the nitro group is preferentially protonated. researchgate.net This selective reactivity is a key principle in predicting how this compound will behave in derivatization reactions involving acids. The hydrogen bonding patterns in the resulting crystals, which can form extensive two- or three-dimensional networks, are also a direct consequence of the molecular structure. researchgate.net Such supramolecular structures can influence physical properties like solubility and crystal packing.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for mapping the proton and carbon framework of 4-Chloro-3-nitrobenzene-1,2-diamine. Although direct experimental spectra for this specific compound are not widely published, analysis of structurally related compounds allows for a detailed prediction of its spectral characteristics.
¹H NMR Spectral Analysis for Proton Environment Elucidation
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the amine groups. The aromatic region would likely display two doublets, characteristic of an AB spin system, for the two adjacent protons on the benzene (B151609) ring. The electron-withdrawing nature of the nitro and chloro groups, along with the electron-donating effect of the amine groups, will influence the chemical shifts of these aromatic protons.
Drawing comparisons with 4-chloro-o-phenylenediamine, the aromatic protons are expected to appear at specific chemical shifts. The addition of a nitro group at position 3 will deshield the adjacent protons, causing a downfield shift. The proton at position 5 is anticipated to resonate at a lower field than the proton at position 6 due to the proximity of the electron-withdrawing chloro and nitro groups. The amine protons are expected to appear as broad singlets, and their chemical shift can be influenced by solvent and concentration.
Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| H-5 | ~7.0-7.3 | d |
| H-6 | ~6.8-7.1 | d |
| -NH₂ (at C1) | ~5.0-6.0 | br s |
| -NH₂ (at C2) | ~5.0-6.0 | br s |
Note: Predicted values are based on the analysis of related compounds. Actual experimental values may vary.
¹³C NMR Spectral Analysis for Carbon Skeletal Determination
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The six carbon atoms of the benzene ring will each produce a distinct signal. The carbons attached to the nitro, chloro, and amine groups will show significant shifts due to the electronic effects of these substituents.
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 | ~135-140 |
| C-2 | ~120-125 |
| C-3 | ~145-150 |
| C-4 | ~125-130 |
| C-5 | ~115-120 |
| C-6 | ~110-115 |
Note: Predicted values are based on the analysis of related compounds. Actual experimental values may vary.
Application of Advanced NMR Techniques for Structural Confirmation
To unequivocally confirm the structure of this compound, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.
COSY: A COSY spectrum would reveal the correlation between the two adjacent aromatic protons (H-5 and H-6), confirming their connectivity.
HSQC: An HSQC spectrum would establish the direct one-bond correlations between each proton and the carbon to which it is attached, allowing for the unambiguous assignment of the protonated carbons (C-5 and C-6).
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy provides critical information about the functional groups present in a molecule and the nature of their bonding.
Identification of Characteristic Vibrational Modes of Functional Groups
The IR and Raman spectra of this compound are expected to show characteristic absorption bands for the N-H, C-H, C=C, C-N, C-Cl, and N-O bonds.
N-H Stretching: The two amine groups will give rise to symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.
C-H Stretching: The aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹.
N-O Stretching: The nitro group will exhibit strong characteristic asymmetric and symmetric stretching bands, typically around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.
C=C Stretching: The aromatic ring C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.
C-N Stretching: The C-N stretching vibrations of the aromatic amines are expected in the 1250-1350 cm⁻¹ range.
C-Cl Stretching: The C-Cl stretching vibration will appear as a strong band in the fingerprint region, typically between 600 and 800 cm⁻¹.
Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretching | 3300 - 3500 |
| Aromatic C-H | C-H Stretching | 3000 - 3100 |
| Nitro (-NO₂) | N-O Asymmetric Stretching | 1500 - 1550 |
| Nitro (-NO₂) | N-O Symmetric Stretching | 1330 - 1370 |
| Aromatic Ring | C=C Stretching | 1400 - 1600 |
| Aromatic Amine | C-N Stretching | 1250 - 1350 |
| Chloro (-Cl) | C-Cl Stretching | 600 - 800 |
Note: Predicted values are based on the analysis of related compounds. Actual experimental values may vary.
Investigation of Hydrogen Bonding via IR Spectroscopy
The presence of both amino (hydrogen bond donor) and nitro (hydrogen bond acceptor) groups in close proximity within the molecule suggests the potential for intramolecular hydrogen bonding. This can be investigated using IR spectroscopy. The formation of an intramolecular hydrogen bond between one of the amino protons and an oxygen atom of the nitro group would be expected to cause a red shift (shift to lower frequency) and broadening of the N-H stretching vibration band compared to a free N-H group.
Studies on the related compound, 4-nitrobenzene-1,2-diamine, have shown evidence of such intramolecular hydrogen bonding. Therefore, it is highly probable that this compound also exhibits similar intramolecular interactions, which would influence its conformation and chemical properties. Dilution studies in a non-polar solvent can help to distinguish between intramolecular and intermolecular hydrogen bonding; the position of the intramolecularly bonded N-H absorption band would remain largely unaffected by changes in concentration.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. This analysis provides unequivocal confirmation of the compound's elemental composition and offers clues about its structural features.
High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, allowing for the calculation of its elemental formula. The presence of the chlorine atom would be readily identifiable by the characteristic isotopic pattern of the molecular ion peak ([M]+ and [M+2]+) in an approximate 3:1 ratio.
Table 1: Predicted Mass Spectrometry Data for this compound
| Analysis Type | Predicted Observation |
| Molecular Formula | C6H6ClN3O2 |
| Molecular Weight | 187.58 g/mol |
| Key Fragmentation Pathways | Loss of NO2, Loss of Cl |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to investigate the electronic transitions within the this compound molecule. The chromophores present, namely the nitrobenzene (B124822) and diamine functionalities, give rise to characteristic absorption bands in the UV-Vis spectrum.
The spectrum is expected to display absorptions corresponding to π → π* transitions associated with the aromatic ring and n → π* transitions originating from the non-bonding electrons of the amino and nitro groups. The precise wavelengths of maximum absorption (λmax) are influenced by the solvent used for the analysis.
Chromatographic Techniques for Purity Assessment and Identity Confirmation
Chromatographic methods are indispensable for verifying the purity of this compound and confirming its identity.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for the analysis of this compound. HPLC separates the compound from any impurities, and the mass spectrometer provides mass-to-charge ratio information for the eluted peaks, confirming the identity of the main component and any detected impurities. While specific methods are often proprietary, a typical analysis would involve a reversed-phase column with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, both containing a small amount of a modifier like formic acid to improve peak shape.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) offers a significant improvement in resolution, speed, and sensitivity over traditional HPLC. The use of smaller stationary phase particles in UPLC columns allows for faster separations and better peak resolution, making it an ideal technique for the rapid purity assessment of this compound. Ambeed provides UPLC data for this compound, indicating its use in quality control. ambeed.com
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions of this compound in its crystalline form. Such data is invaluable for understanding the molecule's conformation and packing in the solid state.
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))
Thermal analysis techniques are employed to characterize the thermal properties of this compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA can determine the decomposition temperature and reveal information about the thermal stability of the compound.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC is used to determine the melting point and to detect any phase transitions the compound may undergo upon heating.
Computational and Theoretical Chemistry Investigations
Reaction Mechanism Elucidation through Computational Modeling
Reaction Coordinate Mapping
The synthesis of substituted aromatic compounds like 4-Chloro-3-nitrobenzene-1,2-diamine involves multi-step reaction pathways. Computational chemistry provides a powerful tool for mapping the reaction coordinate of these syntheses, offering a detailed understanding of the transformation from reactants to products. This mapping is typically achieved using methods like Density Functional Theory (DFT).
The process involves identifying the lowest energy structures of the reactants, products, and any potential intermediates. Crucially, the transition state (TS) structures, which represent the highest energy point along a specific reaction step, are located and characterized. For a plausible synthesis route, such as the amination of a corresponding dichloronitrobenzene or the nitration of a chloro-substituted diaminobenzene, each step would have a unique transition state.
A computational study on the formation of a similar compound, 4,5-diaminophthalonitrile (B137029) from 4,5-dibromo-1,2-diaminobenzene, illustrates this process. researchgate.net In that study, DFT calculations were used to analyze the kinetics and thermodynamics, revealing two major steps with distinct activated complexes. researchgate.net By analogy, for the synthesis of this compound, theorists would calculate the potential energy surface. This allows for the determination of key thermodynamic and kinetic parameters, including:
Activation Energy (Ea): The energy barrier that must be overcome for a reaction to proceed, calculated from the energy difference between the reactants and the transition state.
Enthalpy of Reaction (ΔH): The net change in heat content during the reaction.
Gibbs Free Energy of Reaction (ΔG): A measure of the spontaneity of the reaction.
Mapping the reaction coordinate provides a microscopic view of the bond-forming and bond-breaking processes, guiding experimental chemists in optimizing reaction conditions.
Modeling of Solvation Effects and Solvent-Molecule Interactions
The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational modeling of solvation effects is therefore essential for bridging the gap between theoretical calculations, which are often performed on isolated molecules in the gas phase, and experimental results, which are typically obtained in solution.
The most common methods for modeling solvent-molecule interactions are the Polarizable Continuum Models (PCM), such as the Integral Equation Formalism PCM (IEFPCM). In this approach, the solute molecule (this compound) is placed within a cavity created in a continuous medium that represents the solvent. This medium is characterized by its dielectric constant. The solute molecule polarizes the solvent continuum, which in turn creates a reaction field that interacts with the solute's electron distribution.
This solvent-molecule interaction is incorporated into the quantum mechanical calculations, allowing for the re-optimization of the molecular geometry and the calculation of properties in a simulated solution environment. These calculations are critical for accurately predicting:
Molecular structure and conformation in solution.
Thermodynamic stability.
Spectroscopic properties that exhibit solvatochromism (shifts in spectral peaks depending on solvent polarity). researchgate.net
Nonlinear optical properties, which can be sensitive to solvent effects. rsc.org
By performing calculations in a variety of simulated solvents (e.g., non-polar like hexane, polar aprotic like acetone, and polar protic like ethanol), a comprehensive picture of the solvent's influence on the molecular properties of this compound can be developed.
Prediction and Interpretation of Spectroscopic Properties
Computation of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods can predict NMR chemical shifts with high accuracy, aiding in the assignment of experimental spectra. The standard method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT.
A theoretical study on a series of five related nitrobenzene-1,2-diamines demonstrated the effectiveness of this method. acs.org The study utilized the B3LYP functional with the 6-311++G(d,p) basis set, based on geometries optimized at the B3LYP/6-31G(d) level, to calculate the absolute magnetic shieldings of ¹H, ¹³C, and ¹⁵N nuclei. acs.org These absolute shieldings (σ) are then converted to chemical shifts (δ) relative to a reference compound, usually tetramethylsilane (B1202638) (TMS), using the equation:
δ_sample = σ_TMS - σ_sample
The agreement between the calculated and experimental chemical shifts in the study was excellent, validating the computational protocol. acs.org For this compound, this approach would provide predicted shifts for each unique proton and carbon atom, facilitating unambiguous assignment of its experimental NMR spectrum.
Below is an interactive table showing the kind of data generated in such a study, with values for the closely related compound 3-Nitrobenzene-1,2-diamine presented for illustrative purposes.
| Atom | Calculated δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| H-4 | 7.87 | 7.83 |
| H-5 | 6.68 | 6.70 |
| H-6 | 7.08 | 7.05 |
| C-1 | 133.0 | 133.5 |
| C-2 | 134.4 | 134.8 |
| C-3 | 130.6 | 131.0 |
| C-4 | 123.6 | 124.0 |
| C-5 | 114.7 | 115.1 |
| C-6 | 117.8 | 118.2 |
Data derived from a study on related nitrobenzene-1,2-diamines for illustrative purposes. acs.org
Simulation of IR and UV-Vis Spectra
Computational chemistry is also adept at simulating vibrational (Infrared, IR) and electronic (Ultraviolet-Visible, UV-Vis) spectra.
IR Spectra Simulation: DFT calculations are used to compute the harmonic vibrational frequencies of a molecule. This involves optimizing the molecule's geometry and then calculating the second derivatives of the energy with respect to atomic displacements. The resulting vibrational modes correspond to specific bond stretches, bends, and torsions. Each mode has a calculated frequency and intensity, which can be plotted to generate a theoretical IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other approximations inherent in the method, improving the match with experimental data.
UV-Vis Spectra Simulation: Electronic spectra are simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netacs.org This method calculates the energies of electronic transitions from the ground state to various excited states. The output provides the excitation energy, which can be converted to a wavelength (λ_max), and the oscillator strength, which is proportional to the intensity of the absorption peak. These calculations allow for the interpretation of experimental UV-Vis spectra by assigning absorption bands to specific electronic transitions, such as the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, TD-DFT would predict the key π → π* and n → π* transitions responsible for its absorption profile. acs.org
Studies on Nonlinear Optical (NLO) Properties and Molecular Polarizability
Molecules that exhibit a strong nonlinear optical (NLO) response are of great interest for applications in optoelectronics, including optical switching and frequency conversion. sphinxsai.com The NLO properties of organic molecules are intimately linked to their electronic structure. Compounds like this compound, which feature strong electron-donating groups (the two amino groups, -NH₂) and a strong electron-accepting group (the nitro group, -NO₂) connected by a π-conjugated system (the benzene (B151609) ring), are prime candidates for significant NLO activity. aip.orgaip.orgarabjchem.org
The key to their NLO response is the phenomenon of intramolecular charge transfer (ICT), where the electron density is readily shifted from the donor to the acceptor end of the molecule under the influence of an external electric field, such as that from a high-intensity laser. arabjchem.org
Computational chemistry, primarily using DFT, is a vital tool for predicting and understanding these properties at the molecular level. The key parameters calculated are:
Molecular Polarizability (α): A measure of the linear response of the molecular dipole moment to an applied electric field.
First Hyperpolarizability (β): A tensor quantity that describes the second-order (first nonlinear) response. A large β value is a prerequisite for second-harmonic generation (SHG), where light of one frequency is converted to light of double that frequency. sphinxsai.com
Second Hyperpolarizability (γ): Describes the third-order nonlinear response.
These parameters are typically calculated using a finite field approach, where the molecule's energy and dipole moment are computed with and without an applied electric field. The derivatives of the energy or dipole moment with respect to the field strength yield the polarizability and hyperpolarizability tensors. Studies on similar nitroaniline derivatives have shown that DFT methods can provide reliable predictions of these properties, guiding the design of new NLO materials. acs.orgworldscientific.comacs.org
| Parameter | Symbol | Description |
|---|---|---|
| Linear Polarizability | α | Describes the linear change in dipole moment induced by an electric field. Governs linear optical phenomena like refraction. |
| First Hyperpolarizability | β | Describes the quadratic (second-order) change in dipole moment. Responsible for effects like second-harmonic generation (SHG) and the Pockels effect. |
| Second Hyperpolarizability | γ | Describes the cubic (third-order) change in dipole moment. Responsible for effects like third-harmonic generation and the Kerr effect. |
For this compound, computational analysis would quantify the magnitude of its hyperpolarizabilities, confirming its potential as an NLO material and providing insight into the specific electronic transitions that dominate its nonlinear response.
Research Applications and Future Directions in Chemical Science
Role as a Versatile Building Block in Complex Organic Synthesis
The primary utility of 4-Chloro-3-nitrobenzene-1,2-diamine in organic synthesis lies in its o-phenylenediamine (B120857) (OPD) moiety. This structural motif is a classic precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The two adjacent amino groups readily undergo condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form six-membered rings, or with single carbonyl sources like aldehydes to form five-membered rings.
One of the most common transformations is the synthesis of substituted quinoxalines. The reaction of an OPD with a 1,2-diketone is a straightforward and high-yielding method to produce the quinoxaline (B1680401) core. encyclopedia.pubchim.it In the case of this compound, this reaction would yield a 6-chloro-7-nitroquinoxaline (B9568) derivative. The substituents on the benzene (B151609) ring significantly influence the electronic properties and subsequent reactivity of the resulting quinoxaline system, making it a candidate for applications in medicinal chemistry and material science. nih.govnih.gov
Similarly, condensation with aldehydes leads to the formation of benzimidazoles. This reaction can be promoted by various catalytic systems, including supported gold nanoparticles, which facilitate the oxidative cyclodehydrogenation process. nih.gov The use of this compound as the starting material would produce 5-chloro-6-nitrobenzimidazoles. These heterocycles are key components in many biologically active molecules. The reduction of the nitro group to an amine after cyclization provides a further point for diversification. acs.org
The table below summarizes the key heterocyclic systems that can be synthesized from this compound.
Table 1: Heterocyclic Systems Derived from this compound| Reagent Class | Resulting Heterocycle Core | Potential Substituents |
|---|---|---|
| 1,2-Diketones | Quinoxaline | 6-Chloro-7-nitro |
| Aldehydes | Benzimidazole (B57391) | 5-Chloro-6-nitro |
| Carboxylic Acids | Benzimidazole | 2-Substituted-5-chloro-6-nitro |
| Phosgene Equivalents | Benzimidazolone | 5-Chloro-6-nitro |
Precursor for Dyes, Pigments, and Functional Materials Development
Substituted anilines and phenylenediamines are foundational intermediates in the dye industry. nih.gov Compounds like 2-Chloro-4-nitrobenzene-1,3-diamine serve as key intermediates in the synthesis of dyes and pigments. The structural features of this compound make it a promising precursor for creating chromophores with tailored properties. The o-phenylenediamine unit can be diazotized and coupled or used to build larger conjugated systems, while the chloro and nitro groups act as auxochromes, modifying the color and fastness properties of the resulting dye. For instance, its precursor, 4-chloro-3-nitroaniline (B51477), is a known intermediate in the manufacture of azo dyes. nih.gov
In the field of renewable energy, organic dyes are critical components of Dye-Sensitized Solar Cells (DSSCs). The efficiency of these cells depends heavily on the photophysical and electrochemical properties of the dye. Substituted phenylenediamines are integral parts of "push-pull" dye architectures, where electron-donating units (the amine) are linked via a conjugated bridge to electron-accepting units. While direct use of this compound is not extensively documented, its isomer, 3-Chloro-4-nitrobenzene-1,2-diamine, is categorized as a material for DSSCs, highlighting the relevance of this structural class. The diamine moiety can serve as a potent electron donor or as an anchoring group to the semiconductor (e.g., TiO₂) surface. The chloro and nitro groups can be used to fine-tune the dye's absorption spectrum and energy levels (HOMO/LUMO) to optimize electron injection and regeneration processes.
The development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), relies on molecules with precisely controlled electronic properties. Substituted o-phenylenediamines are valuable building blocks for creating the conjugated polymers and small molecules used in these devices. By incorporating this compound into a larger polymeric or molecular structure, chemists can systematically alter the material's charge transport characteristics. The strong electron-withdrawing nature of the nitro group can be used to lower the LUMO energy level, facilitating electron injection or transport in n-type organic semiconductors.
Advanced Catalytic Applications and Ligand Design
The o-phenylenediamine core is a precursor to N-heterocyclic carbenes (NHCs), a class of ligands that has revolutionized organometallic catalysis. researchgate.net NHCs are known for forming highly stable complexes with a wide range of transition metals. The synthesis of a benzimidazole-based NHC typically involves the reaction of an o-phenylenediamine with an orthoformate to form the benzimidazole, followed by N-alkylation and deprotonation.
By using this compound, novel NHC ligands with chloro and nitro substituents on the backbone can be designed. These substituents would exert a significant electronic influence on the resulting metal-NHC complex, modulating its catalytic activity and selectivity. For instance, electron-withdrawing groups can enhance the stability of the catalyst or alter its reactivity in cross-coupling and metathesis reactions.
Table 2: Potential Catalytic Applications
| Ligand Type | Precursor Moiety | Potential Application | Modulating Groups |
|---|---|---|---|
| N-Heterocyclic Carbene (NHC) | Benzimidazole | Cross-coupling, Metathesis | Chloro, Nitro |
| Schiff Base Ligands | o-Phenylenediamine | Oxidation, Reduction | Chloro, Nitro |
Exploration in Chemical Probes and Sensing Material Design
Fluorescent chemosensors are molecules designed to signal the presence of specific analytes, such as metal ions or anions, through a change in their fluorescence. The o-phenylenediamine scaffold is a common platform for constructing such sensors. Condensation of the diamine with fluorogenic aldehydes can produce Schiff bases or cyclized products that exhibit environment-sensitive fluorescence.
Opportunities for Novel Chemical Reactions and Transformations
The unique arrangement of three distinct functional groups on the benzene ring of this compound opens up avenues for exploring novel chemical transformations. The high degree of functionalization allows for selective and sequential reactions.
Key research opportunities include:
Selective Reduction: Developing methods for the selective reduction of the nitro group in the presence of the chloro substituent and the diamine. This would yield 4-chloro-1,2,3-triaminobenzene, a highly functionalized and potentially unstable intermediate for further synthesis.
Nucleophilic Aromatic Substitution (SNAr): While the chlorine atom is not highly activated towards substitution, reactions under specific conditions (e.g., high temperature, strong nucleophiles, or catalysis) could replace it, providing access to a different set of substituted diamines.
Post-Condensation Modification: After forming a heterocycle like a quinoxaline or benzimidazole, the chloro and nitro groups on the backbone can be further manipulated. For example, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or diazotized, creating a library of complex derivatives from a single starting material. acs.org The chlorine can be targeted in palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.
These opportunities allow for the creation of complex molecular architectures that would be difficult to access through other synthetic routes, positioning this compound as a key player in the future of synthetic chemistry.
Conclusion and Outlook
Summary of Key Findings and Contributions to the Field of Organic Chemistry
4-Chloro-3-nitrobenzene-1,2-diamine has been established as a valuable and versatile building block in modern organic synthesis. Its significance stems from a unique molecular architecture, featuring a benzene (B151609) ring functionalized with adjacent amino groups, a nitro group, and a chlorine atom. This specific arrangement of electron-donating amino groups and electron-withdrawing nitro and chloro groups imparts a distinct reactivity profile, making it a key intermediate for the synthesis of complex heterocyclic systems.
Research has demonstrated its successful application as a precursor in the formation of substituted benzotriazoles and benzothiadiazoles. csic.es The o-diamine functionality readily participates in cyclization reactions, providing a reliable route to these important heterocyclic scaffolds. The resulting products, such as 4-chloro-7-nitro-2H-benzo[d] glpbio.comchemicalbook.comsolubilityofthings.comtriazole, are themselves useful intermediates for further chemical elaboration. csic.es The primary contribution of this compound to organic chemistry is its role as a readily available starting material that enables the construction of intricate molecules, particularly those with applications in medicinal chemistry and materials science, such as the development of novel fluorophores for biological imaging. csic.es
Identified Research Gaps and Unexplored Reactivity Aspects
Despite its utility, the full synthetic potential of this compound remains largely untapped. A significant research gap exists in the comprehensive exploration of its reactivity. While its use in forming five-membered nitrogen-containing heterocycles is documented, its behavior in the presence of a wider array of reagents and reaction conditions has not been systematically investigated. For example, the selective functionalization of its two non-equivalent amino groups presents a challenge and an opportunity for developing sophisticated synthetic methodologies.
Future Perspectives in Synthetic Methodologies and Material Science Applications
The future of research involving this compound is promising, with potential advancements in both synthetic chemistry and material science. There is an opportunity to develop novel, more efficient, and greener synthetic routes to the compound itself and to its derivatives. Exploring its utility in multicomponent reactions could provide rapid access to libraries of complex molecules for screening purposes.
In material science, this compound represents a promising monomer for the synthesis of novel functional polymers. The inherent electronic properties, coupled with the potential for post-polymerization modification of the nitro and chloro groups, could lead to materials with tailored optical, conductive, or thermal characteristics. Its structural similarity to precursors for dyes and pigments suggests its potential application in creating new colorants with enhanced stability or specific chromatic properties. solubilityofthings.comwho.int Moreover, its role as a precursor to fluorescent molecules could be expanded to develop new sensors and probes for environmental or biomedical applications. csic.es
Broader Impact on Chemical Discovery and Innovation
The study of this compound and its derivatives contributes significantly to the broader landscape of chemical innovation. By providing a versatile scaffold, it accelerates the discovery of new chemical entities with potential applications in pharmaceuticals and agrochemicals. The exploration of its unique reactivity enhances the fundamental understanding of structure-reactivity relationships in polysubstituted aromatic systems, which can inform the design of other synthetic targets.
Innovations in synthetic methodologies driven by the challenges this molecule presents can be applied to other areas of organic synthesis. Furthermore, the development of new materials derived from this compound could have a tangible impact on technology, leading to advancements in fields such as electronics, diagnostics, and advanced coatings. Ultimately, the continued investigation of such specialized chemical intermediates is a crucial driver of both fundamental scientific knowledge and applied technological progress.
Q & A
Q. How can solvent systems be optimized for the synthesis and purification of 4-Chloro-3-nitrobenzene-1,2-diamine?
Methodological Answer :
- Step 1 : Evaluate solvent polarity and hydrogen-bonding capacity using Hansen solubility parameters. Polar aprotic solvents (e.g., DMF, DMSO) may enhance solubility of intermediates, while chlorinated solvents (e.g., dichloromethane) can improve nitro-group stability .
- Step 2 : Conduct binary solvent mixture experiments to balance solubility and reaction kinetics. For example, mixtures of ethanol-water (70:30 v/v) can reduce byproduct formation during nitro-group reduction .
- Step 3 : Use UV-Vis spectroscopy or HPLC to monitor reaction progress and purity.
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm aromatic proton environments and substitution patterns (e.g., distinguishing chloro and nitro groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight and detect impurities.
- X-ray Crystallography : For resolving crystal structure and steric effects of substituents (if single crystals are obtainable).
Q. How does pH influence the stability of this compound in aqueous solutions?
Methodological Answer :
- Step 1 : Prepare buffered solutions (pH 2–12) and incubate the compound at controlled temperatures.
- Step 2 : Monitor degradation via HPLC at intervals (e.g., 0, 24, 48 hours). Acidic conditions (pH < 5) may hydrolyze the nitro group, while alkaline conditions (pH > 9) could dechlorinate the aromatic ring .
- Step 3 : Use Arrhenius plots to predict shelf-life under storage conditions.
Advanced Research Questions
Q. What computational methods are effective in predicting the degradation pathways of this compound under environmental conditions?
Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify vulnerable sites (e.g., C-Cl or nitro-group cleavage) .
- Molecular Dynamics (MD) Simulations : Model interactions with water or oxidants (e.g., hydroxyl radicals) to predict hydrolysis or oxidation products.
- Validation : Cross-reference computational results with experimental LC-MS/MS data to confirm degradation intermediates .
Q. How can factorial design optimize reaction parameters for synthesizing this compound derivatives?
Methodological Answer :
- Step 1 : Identify critical variables (e.g., temperature, catalyst loading, reaction time) and assign levels (low/high) using a 2 factorial design .
- Step 2 : Conduct experiments and analyze variance (ANOVA) to determine significant factors. For example, temperature may dominate nitro-group reduction efficiency.
- Step 3 : Optimize using response surface methodology (RSM) to maximize yield and minimize byproducts.
Q. How can contradictory data on the compound’s reactivity in different solvents be resolved?
Methodological Answer :
- Hypothesis Testing : Replicate conflicting studies under identical conditions (e.g., solvent purity, inert atmosphere).
- In Situ Spectroscopy : Use FTIR or Raman to detect transient intermediates (e.g., radical species in polar solvents) that may explain divergent pathways .
- Meta-Analysis : Compare solvent polarity indices and dielectric constants to establish a reactivity trend.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
